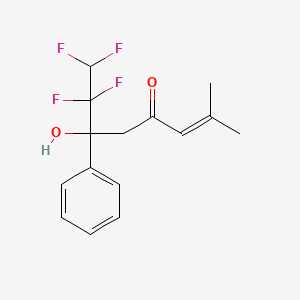
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one is a fluorinated organic compound with a complex structure. It contains 37 atoms, including 16 hydrogen atoms, 15 carbon atoms, 2 oxygen atoms, and 4 fluorine atoms . This compound is notable for its unique combination of fluorine and hydroxyl groups, which impart distinct chemical properties.
Chemical Reactions Analysis
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to alter the oxidation state of the functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
7,7,8,8-Tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions of fluorinated molecules with biological systems.
Mechanism of Action
The mechanism of action of 7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in unique interactions due to their high electronegativity. These interactions can affect the compound’s binding affinity and specificity for various molecular targets, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar compounds to 7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one include other fluorinated organic molecules such as:
5,6,7,8-Tetrafluoro-4-hydroxycoumarins: These compounds share the tetrafluorinated structure but differ in their core molecular framework.
2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde: Another fluorinated compound with a different arrangement of functional groups. The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which impart distinct chemical and physical properties compared to other fluorinated compounds.
Properties
Molecular Formula |
C15H16F4O2 |
|---|---|
Molecular Weight |
304.28 g/mol |
IUPAC Name |
7,7,8,8-tetrafluoro-6-hydroxy-2-methyl-6-phenyloct-2-en-4-one |
InChI |
InChI=1S/C15H16F4O2/c1-10(2)8-12(20)9-14(21,15(18,19)13(16)17)11-6-4-3-5-7-11/h3-8,13,21H,9H2,1-2H3 |
InChI Key |
XYUUBMVGPVIRBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CC(C1=CC=CC=C1)(C(C(F)F)(F)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















